3-Aminopiperidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula CHClNO. It is classified as a derivative of piperidine, which is a six-membered ring compound containing one nitrogen atom. This compound is notable for its structural characteristics that allow it to participate in various chemical reactions and applications in scientific research. Its IUPAC name is 3-aminopiperidine-3-carboxylic acid dihydrochloride, and it is identified by the CAS number 76508-75-3 .
The synthesis of 3-Aminopiperidine-3-carboxylic acid dihydrochloride can be achieved through several methods. A common approach involves the reduction of 3-aminopyridine or the cyclization of α-amino acids. For instance, chiral derivatives of 3-aminopiperidine can be synthesized using lithium aluminum hydride in tetrahydrofuran as a solvent, where the reaction conditions typically involve heating to facilitate the formation of the desired product .
Technical Details:
The molecular structure of 3-Aminopiperidine-3-carboxylic acid dihydrochloride features a piperidine ring with an amino group and a carboxylic acid functional group. The presence of two hydrochloride ions indicates that it exists in a dihydrochloride salt form.
3-Aminopiperidine-3-carboxylic acid dihydrochloride participates in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure for specific applications.
The mechanism of action for 3-Aminopiperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets within biochemical pathways. Depending on its structure and functional groups, it can act as either an inhibitor or an activator of certain enzymes.
The compound's ability to modulate biochemical processes makes it valuable in therapeutic applications. For instance, it may influence neurotransmitter pathways or enzyme activities relevant to pharmacological effects .
3-Aminopiperidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chiral α-amino acids serve as foundational building blocks for constructing the stereodefined piperidine framework. L-Ornithine and D-glutamic acid are particularly valuable due to their inherent chirality and functional group compatibility. In one documented approach, D-glutamic acid undergoes intramolecular cyclization under acidic conditions to form the lactam core, which is subsequently reduced to yield the target piperidine scaffold. This method achieves enantiomeric excess (ee) >99% by leveraging the stereochemical integrity of the chiral center in the amino acid precursor. Similarly, L-ornithine derivatives facilitate piperidine ring closure through nucleophilic displacement or reductive amination, enabling precise control over the C3 stereocenter. Critical to this strategy is the in situ protection of reactive amino groups using tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) groups to prevent undesired polymerization or side reactions [2] [7].
Table 1: Cyclization Routes from α-Amino Acid Precursors
Precursor | Cyclization Agent | Key Intermediate | ee (%) |
---|---|---|---|
L-Ornithine | Sodium methoxide | (R)-3-Aminopiperidin-2-one | >99 |
D-Glutamic acid | Acetyl chloride | Methyl 2,5-diaminopentanoate | >98 |
L-Ornithine | HCl/MTBE | 3-Aminopiperidin-2-one HCl | 99 |
The construction of the piperidine framework via pyridine hydrogenation employs heterogeneous catalysts to achieve stereoselectivity. Ruthenium-, cobalt-, and iridium-based catalysts enable efficient cis-hydrogenation of substituted pyridines under moderate pressures (50–100 bar). For example, a cobalt catalyst supported on titanium nanoparticles facilitates the hydrogenation of 3-aminopyridine-3-carboxylate esters in aqueous media, yielding all-cis-configured piperidines with >95% diastereomeric excess (de). The stereochemical outcome is governed by the catalyst’s surface geometry, which favors substrate adsorption in a conformation that delivers hydride from the less hindered face. Notably, fluorinated pyridine derivatives undergo hydrogenation using specialized palladium catalysts to retain C–F bonds while saturating the heterocyclic ring, a process critical for synthesizing fluorinated analogs of pharmacologically relevant piperidines [2] [4].
Table 2: Catalytic Systems for Pyridine Hydrogenation
Catalyst System | Substrate Scope | de/dr | Yield (%) |
---|---|---|---|
Co/Ti nanoparticles (H₂O) | 3-Carbethoxy-aminopyridine | >95% de | 92 |
Ru/C (EtOH, 80°C) | N-Boc-3-aminopyridine | >98% de | 89 |
Pd/C (TEA additive) | 3-Fluoro-5-aminopyridine | >90% de | 85 |
The reduction of enantiopure 3-aminopiperidin-2-one hydrochloride represents a scalable route to chiral 3-aminopiperidine derivatives. Optimized conditions employ 1.6 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran at 35°C, followed by heating to 60°C for 4–6 hours. This protocol converts the lactam carbonyl to a methylene group with complete retention of configuration at C3, attributable to the concerted delivery of hydride via a cyclic transition state. The reaction is feasible on multi-kilogram scales (up to 4,000 grams of starting lactam), yielding (R)-3-aminopiperidine with >99.5% ee after dihydrochloride salt formation. Post-reduction workup involves cautious quenching with aqueous sodium sulfate and filtration to remove aluminum salts, followed by hydrochloric acid treatment to crystallize the high-purity dihydrochloride product [1] [4] [7].
Classical resolution via diastereomeric crystallization remains indispensable for large-scale enantiopure production. Racemic 3-aminopiperidine-3-carboxylic acid is treated with enantiopure N-tosyl-alanine or analogous chiral acids in ethanol/water mixtures to form insoluble diastereomeric salts. The less soluble salt precipitates selectively, typically yielding one enantiomer with >98% ee after recrystallization. Key parameters include:
Continuous flow systems overcome throughput limitations in chiral resolution by integrating in-line diastereomer crystallization and chiral auxiliary recycling. A patented configuration employs a cascade of micromixers and tubular crystallizers where racemic 3-aminopiperidine-3-carboxylic acid reacts with (R)-tert-butanesulfinamide under titanium-free catalysis (e.g., pyrrolidine). The resulting diastereomers are separated via countercurrent chromatography, and the chiral auxiliary is recovered by acid-catalyzed cleavage in a downstream reactor. This system achieves 85% auxiliary recovery and reduces process time from 72 hours (batch) to <10 hours. Enhanced stereocontrol is attributed to the precise temperature modulation (±0.5°C) and residence time uniformity in flow reactors, which suppress racemization during deprotection [2] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7